Product packaging for Methyl 2-(tetradecyl)hexadecanoate(Cat. No.:CAS No. 180476-34-0)

Methyl 2-(tetradecyl)hexadecanoate

Cat. No.: B153326
CAS No.: 180476-34-0
M. Wt: 466.8 g/mol
InChI Key: MNKLNUAHWKOEOJ-UHFFFAOYSA-N
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Description

Methyl 2-(tetradecyl)hexadecanoate is a synthetically derived, high-purity branched-chain fatty acid ester of significant interest in advanced lipid research and organic synthesis. This compound serves as a critical synthetic intermediate and standard. Its structure, featuring a hexadecanoate backbone with a tetradecyl branch at the 2-position, makes it a valuable model for studying complex lipid behavior and membrane interactions. Researchers utilize this ester in the synthesis of sophisticated lipid structures, such as artificial ceramides, which are pivotal for probing cell membrane dynamics and signaling pathways . In materials science, its well-defined branched architecture is investigated for modifying the physical properties, including melting points and viscosity, of waxes, biolubricants, and specialty esters . Furthermore, as a methyl ester of a branched fatty acid, it is an ideal standard for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify complex lipid components in various samples . The mechanism of action for compounds in this class often relates to their ability to integrate into lipid bilayers and influence membrane fluidity, raft formation, and the spatial organization of signaling complexes, which can have downstream effects on cellular processes . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H62O2 B153326 Methyl 2-(tetradecyl)hexadecanoate CAS No. 180476-34-0

Properties

IUPAC Name

methyl 2-tetradecylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(31(32)33-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKLNUAHWKOEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Tetradecyl Hexadecanoate and Analogous Branched Fatty Acid Esters

Chemical Synthesis Pathways

Chemical synthesis provides robust and versatile routes to branched fatty acid esters. These pathways often involve the construction of the unique carbon skeleton through C-C bond formation followed by esterification, or by direct modification of a pre-existing fatty acid chain.

Esterification Reactions and Optimization

The final step in many synthetic routes to methyl 2-(tetradecyl)hexadecanoate is the esterification of its corresponding carboxylic acid, 2-(tetradecyl)hexadecanoic acid. nih.gov This reaction typically involves reacting the acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used methods include Fischer esterification, where a strong acid like sulfuric acid or hydrochloric acid is used to catalyze the reaction. google.com To optimize the yield of the methyl ester, the equilibrium of the reaction must be shifted towards the product side. This is typically achieved by using a large excess of methanol or by removing the water formed during the reaction, for instance, through azeotropic distillation. mdpi.com Alternative catalysts, such as zeolite catalysts, have also been employed for the esterification of long-chain fatty acids like palmitic acid with dimethyl carbonate, offering a different reaction pathway. google.com The choice of alcohol can also be a factor; studies on similar esters show that primary alcohols generally lead to higher conversion rates than secondary alcohols, an effect attributed to steric hindrance. mdpi.com

Table 1: Research Findings on Esterification of Long-Chain Fatty Acids

Alkylation and Branched Chain Formation (e.g., Alpha-alkylation, Claisen condensation derivatives)

The key structural feature of this compound is the tetradecyl branch at the alpha-carbon (C-2 position). Creating this C-C bond is a central challenge.

Alpha-alkylation is a direct method for this purpose. This reaction involves the formation of an enolate from a suitable precursor, such as methyl hexadecanoate (B85987) (methyl palmitate), by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.orgyoutube.com This enolate then acts as a nucleophile, attacking an alkyl halide, such as 1-bromotetradecane, in an SN2 reaction to form the desired branched structure. libretexts.org The use of a strong base like LDA is crucial to ensure complete deprotonation of the alpha-carbon, preventing side reactions. libretexts.org

Claisen condensation offers an alternative, albeit less direct, pathway. fiveable.melibretexts.org This reaction involves the C-C bond formation between two ester molecules in the presence of a strong base. byjus.comwikipedia.org A "crossed" Claisen condensation, for instance, between an enolizable ester and a non-enolizable one, could be used to build a β-keto ester intermediate. libretexts.orgmasterorganicchemistry.com This intermediate could then be further modified through a series of steps (e.g., reduction, alkylation, decarboxylation) to generate the 2-(tetradecyl)hexadecanoic acid backbone before the final esterification.

Table 2: Comparison of Methods for Branched Chain Formation

Precursor Derivatization and Stereoselective Synthesis Approaches

The synthesis of this compound can proceed via the derivatization of carefully chosen precursors. The primary precursor is 2-(tetradecyl)hexadecanoic acid, which is then esterified. nih.gov The synthesis of this branched acid itself is the critical step.

As the C-2 position is a chiral center, this compound can exist as different stereoisomers. Standard chemical synthesis, such as the alpha-alkylation described above, typically produces a racemic mixture (an equal mixture of both enantiomers). Achieving stereoselectivity—the preferential formation of one stereoisomer over another—requires more sophisticated approaches. youtube.com One such method involves the use of a chiral auxiliary. In this approach, the carboxylic acid precursor is first attached to a chiral molecule (the auxiliary). This chiral auxiliary then directs the subsequent alkylation step to occur from a specific face of the molecule, leading to an excess of one enantiomer. After the stereoselective alkylation, the auxiliary is cleaved to yield the enantiomerically-enriched branched acid, which can then be esterified. google.com

Multi-step Reaction Sequences and Yield Optimization

For a purely synthetic route to this compound, a plausible sequence would be:

Enolate Formation: Deprotonation of methyl hexadecanoate at the alpha-carbon using LDA at low temperatures.

Alkylation: Nucleophilic attack of the enolate on 1-bromotetradecane.

Purification: Separation of the desired product from unreacted starting materials and side products.

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches typically employ enzymes as catalysts, which can operate under mild conditions and often provide excellent selectivity.

Lipase-Catalyzed Esterification for Branched Esters

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments but can also reverse this reaction to synthesize esters in non-aqueous media. scielo.br This catalytic activity is widely exploited for the production of various fatty acid esters. scielo.brnih.gov

The synthesis of this compound can be achieved by the lipase-catalyzed esterification of 2-(tetradecyl)hexadecanoic acid with methanol. Immobilized lipases are often preferred as they can be easily recovered and reused. tennessee.edu Candida antarctica lipase (B570770) B (CALB), often immobilized and known commercially as Novozym 435, is one of the most effective and widely used biocatalysts for ester synthesis due to its high activity and stability. nih.gov

The efficiency of lipase-catalyzed esterification is influenced by several parameters:

Temperature: Affects reaction rate and enzyme stability.

Solvent: The choice of organic solvent can impact enzyme activity and substrate solubility. nih.gov

Substrate Ratio: The molar ratio of the acid to the alcohol can influence the reaction equilibrium.

Water Content: While lipases require a minimal amount of water for activity, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. tennessee.edu

Enzymatic synthesis is particularly advantageous for its regioselectivity, which can be crucial when working with complex polyfunctional molecules. nih.gov

Table 3: Examples of Lipase-Catalyzed Ester Synthesis

Biocatalytic Strategies for Stereospecific Synthesis

The synthesis of structurally complex fatty acid esters, such as this compound, presents unique challenges due to the potential for stereoisomers at the α-carbon. Biocatalytic strategies, particularly those employing lipases, have emerged as a powerful tool to achieve high stereospecificity in the synthesis of these and analogous branched-chain fatty acid esters. These enzymatic methods offer significant advantages over traditional chemical catalysis, including milder reaction conditions, reduced environmental impact, and high selectivity, which are crucial for the production of enantiomerically pure compounds.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are particularly well-suited for the synthesis of branched-chain esters. nih.gov These enzymes can catalyze esterification reactions in non-aqueous or micro-aqueous environments, driving the equilibrium towards synthesis rather than hydrolysis. nih.govresearchgate.net The inherent stereoselectivity of many lipases allows for the resolution of racemic mixtures of α-branched fatty acids or the direct asymmetric esterification of a prochiral substrate, yielding an enantiomerically enriched product.

One of the most extensively utilized lipases for such transformations is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym® 435. mdpi.comrsc.org Its broad substrate scope, high stability, and excellent enantioselectivity make it a biocatalyst of choice for the synthesis of a variety of esters, including those with sterically demanding branched structures. mdpi.commdpi.com Research on analogous compounds, such as the synthesis of 2-ethylhexyl 2-methylhexanoate, has demonstrated the capability of Novozym® 435 to effectively catalyze the esterification of branched acids and alcohols in a solvent-free system. mdpi.com

The stereospecific synthesis of α-branched esters often involves the kinetic resolution of a racemic carboxylic acid with an alcohol. In this process, the lipase preferentially esterifies one enantiomer of the acid, leaving the other enantiomer unreacted. Subsequent separation of the ester from the unreacted acid yields both enantiomers in high enantiomeric excess. For instance, the lipase from Acinetobacter sp. has been successfully used to resolve racemic methyl 2-chlorobutanoate, yielding the (S)-enantiomer with high enantiomeric excess. nih.gov This principle can be directly applied to the synthesis of specific stereoisomers of this compound, assuming a suitable lipase can be identified.

The reaction conditions play a critical role in the success of biocatalytic esterification. Key parameters that are often optimized include temperature, substrate molar ratio, enzyme concentration, and the removal of water, which is a byproduct of the reaction. mdpi.comdss.go.th For example, in the synthesis of 2-ethylhexyl 2-methylhexanoate, operating at 80°C with a 20% molar excess of the alcohol resulted in a 99% conversion in a shorter time frame compared to reacting at 70°C. mdpi.com The use of molecular sieves or conducting the reaction under vacuum are common strategies to remove water and drive the reaction towards higher ester yields. researchgate.net

The following data tables, derived from studies on analogous branched fatty acid esters, illustrate the typical reaction parameters and outcomes in biocatalytic synthesis.

Table 1: Biocatalytic Synthesis of 2-Ethylhexyl 2-Methylhexanoate using Novozym® 435 mdpi.com

ParameterValue
BiocatalystNovozym® 435
Substrates2-Methylhexanoic Acid, 2-Ethylhexanol
Substrate Molar Ratio (Acid:Alcohol)1:1.1 (10% excess alcohol)
Temperature70 °C
Enzyme Concentration2.5% (w/w)
Agitation Speed350 rpm
Reaction TimeNot specified for 97% conversion
Conversion97%
SolventSolvent-free

Table 2: Optimized Conditions for Lipase-Catalyzed Synthesis of Fatty Acid Methyl Esters (FAME) from Canola Oil dss.go.th

ParameterOptimal Value
BiocatalystNovozym® 435
SubstratesCanola Oil, Methanol
Substrate Molar Ratio (Methanol:Oil)3.85:1
Temperature38.0 °C
Enzyme Concentration13.9% (w/w of oil)
Reaction Time12.4 h
Added Water Content3.5% (w/w of oil)
Conversion>95% (predicted)
Solventn-Hexane

While the direct biocatalytic synthesis of this compound is not extensively documented in publicly available literature, the principles and methodologies established for analogous branched-chain fatty acid esters provide a clear and promising pathway for its stereospecific production. The selection of an appropriate lipase with high stereoselectivity for the 2-(tetradecyl)hexadecanoyl moiety and the optimization of reaction conditions would be the critical steps in developing a successful biocatalytic process.

Occurrence and Distribution in Biological Systems Non Human

Identification in Natural Extracts and Biota (via analogous compounds)

The identification of these complex esters in natural sources is often accomplished through sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and structural elucidation of individual components within a mixture.

A variety of terrestrial plants have been identified as sources of fatty acid methyl esters. These compounds are typically found in seeds, leaves, and fruits, contributing to the plant's chemical profile and, in some cases, its bioactive properties.

The fruit pulp of the durian tree (Durio zibethinus) is known to contain a high concentration of fatty acids, which exist as methyl esters. cmu.ac.thresearchgate.net Analysis of Thai 'Mon Thong' durian aril has identified several FAMEs, with saturated and unsaturated esters being prominent. cmu.ac.th Similarly, the seeds of the durian fruit also contain a variety of fatty acid methyl esters. capes.gov.brupm.edu.myderpharmachemica.com

The neem tree (Azadirachta indica) is another significant source of complex phytochemicals, including fatty acid methyl esters. najah.eduwikipedia.org Its seeds, in particular, are rich in oil that contains a variety of these esters. nih.govbhu.ac.in The leaves also contain a diverse array of compounds, including various terpenoids and flavonoids. nih.govseejph.com

Gmelina arborea, a fast-growing deciduous tree, has been found to contain a rich array of phytochemicals in its leaves, stem, and roots, including flavonoids, alkaloids, and saponins. horizonepublishing.comhorizonepublishing.comjetir.orgijcrar.com While direct reports on Methyl 2-(tetradecyl)hexadecanoate are absent, the presence of a diverse lipid profile suggests the potential for various fatty acid derivatives. maas.edu.mm

Jatropha curcas is another plant known for its oil-rich seeds. usu.ac.id The kernel meal contains various bioactive compounds, and analysis has revealed the presence of different fatty acids. researchgate.netresearchgate.netmdpi.com The leaves and stem bark also contain a range of phytochemicals, including phenols and flavonoids. mdpi.comnih.gov

The roots of Flemingia strobilifera have been analyzed, revealing the presence of various compounds, though specific long-chain esters are not explicitly detailed. researchgate.net Similarly, studies on Holarrhena floribunda have focused on isolating flavonoids and other bioactive compounds from its leaves and bark. nih.govnih.govresearchgate.net

Table 1: Occurrence of Analogous Fatty Acid Methyl Esters in Terrestrial Plants

Plant SpeciesPartAnalogous Compounds Identified
Durio zibethinus (Durian)ArilMethyl palmitate, Methyl stearate, Methyl oleate, Methyl palmitoleate, 10-Octadecenoic acid methyl ester, Myristic acid methyl ester, Methyl linoleate (B1235992) cmu.ac.th
SeedMyristic acid methyl ester, Palmitic acid methyl ester, Palmitoleic acid methyl ester, Stearic acid methyl ester, Oleic acid methyl ester, Linoleic acid methyl ester capes.gov.brupm.edu.my
Azadirachta indica (Neem)Seed OilContains glycerides and diverse polyphenols wikipedia.org
Gmelina arboreaLeaves, Stem, RootRich in flavonoids, alkaloids, saponins, and other lipids horizonepublishing.comjetir.orgijcrar.com
Jatropha curcasKernel MealGallic acid, Pyrogallol, Rutin, Myricetin, Daidzein researchgate.net
Leaves, StemQuinic acid, Catechin, Scopoletin, Ferulic acid, Palmitic acid, Oleic acid, Stearic acid mdpi.com

Marine environments are a rich source of unique bioactive compounds, including a wide array of fatty acid methyl esters. Marine algae and bacteria, in particular, are known producers of these molecules. oilgae.com

Marine microalgae are primary producers of omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.net These are often analyzed as their methyl ester derivatives. Species such as Scenedesmus dimorphus are known to synthesize and accumulate significant quantities of lipids, which can be converted to FAMEs. nih.govcsuohio.edu The cyanobacterium Oscillatoria sp. has been found to contain hexadecanoic acid and pentadecanoic acid methyl esters. researchgate.net

Bacteria associated with marine organisms, such as corals, have also been identified as producers of FAMEs. For instance, Pseudomonas aeruginosa isolated from a coral has been shown to produce methyl benzoate (B1203000) and methyl phenyl acetate (B1210297). nih.gov

Table 2: Occurrence of Analogous Fatty Acid Methyl Esters in Aquatic Organisms

Organism TypeSpecies ExampleAnalogous Compounds Identified
MicroalgaeScenedesmus dimorphusVarious fatty acid methyl esters (quantified after derivatization) nih.govcsuohio.edu
CyanobacteriaOscillatoria sp.Hexadecanoic acid methyl ester, Pentadecanoic acid methyl ester researchgate.net
Marine BacteriaPseudomonas aeruginosa (coral-associated)Methyl benzoate, Methyl phenyl acetate nih.gov

Microorganisms, including bacteria and fungi, are capable of synthesizing a diverse range of fatty acids and their derivatives. Some microbes can produce branched-chain fatty acids, which are structurally more similar to this compound. nih.gov The biosynthesis of these branched-chain fatty acids often starts with branched-chain amino acid degradation products like isovaleryl-CoA or isobutyryl-CoA instead of the usual acetyl-CoA. nih.govfrontiersin.org Engineered Escherichia coli has been used to produce branched-chain esters such as isobutyl acetate and isobutyl butyrate (B1204436) from organic waste carboxylates. nih.gov

Certain fungi are also known to produce long-chain fatty acid methyl esters. For example, Aspergillus fumigatus isolated from fruit pulps has been shown to produce FAMEs with long carbon chains (C11 to C18). nih.gov Aspergillus terreus has also been utilized in solid-state fermentation to produce FAMEs. researchgate.net These microbial pathways represent a potential alternative source for the production of specific long-chain and branched-chain FAMEs. frontiersin.orgresearchgate.net

Isolation and Purification Methodologies from Biological Matrices

The extraction and purification of fatty acid methyl esters from complex biological samples involve a multi-step process that typically begins with solvent extraction followed by chromatographic separation.

The initial step in isolating FAMEs from their natural sources is typically a solvent extraction process. The choice of solvent is crucial and depends on the polarity of the target compounds and the nature of the biological matrix.

Commonly used methods include Soxhlet extraction and maceration. nih.gov For the extraction of lipids from plant materials, various solvents and solvent mixtures are employed. Methanol (B129727) is often used for reactive extraction processes where extraction and transesterification occur in a single step. acs.org Other solvents like n-hexane, dichloromethane, and ethanol (B145695) are also used, with their efficiency varying based on the specific fatty acids being targeted. nih.gov For instance, in the extraction of soil lipids to analyze microbial communities, solvent mixtures such as chloroform (B151607):methanol have been found to be highly effective. nih.gov A modified Folch method, which uses a chloroform and methanol mixture, is also a standard procedure for extracting lipids from algal biomass. nih.govcsuohio.edu The crude extract obtained is then typically concentrated, often using a rotary evaporator, before further purification. usu.ac.id

Following solvent extraction, chromatographic techniques are essential for separating the individual FAMEs from the complex mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of FAMEs. researchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed. researchgate.nettandfonline.com The mobile phase typically consists of solvent mixtures like acetonitrile, water, and acetone, which can be run in isocratic or gradient modes to achieve optimal separation. researchgate.nettandfonline.com Detection is often carried out using a UV detector. researchgate.netresearchgate.net HPLC is particularly useful for separating complex mixtures of FAMEs, including positional and geometric isomers. researchgate.netnih.gov

Column chromatography is another widely used technique for the purification of FAMEs. Silica gel is a common stationary phase, and the separation is achieved by eluting the column with a solvent gradient of increasing polarity. For example, a mixture of ethyl acetate and chloroform has been used to fractionate bacterial extracts containing FAMEs. nih.gov

Gas Chromatography (GC), especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common method for the final analysis and quantification of FAMEs. cmu.ac.thnih.govsigmaaldrich.com The compounds are separated based on their boiling points and polarity as they pass through a long capillary column. sigmaaldrich.com

Advanced Analytical Characterization and Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds like "Methyl 2-(tetradecyl)hexadecanoate". However, its large molecular weight and the polarity of related free fatty acids necessitate specific strategies to ensure successful analysis.

For GC-MS analysis, derivatization is a critical step to enhance the volatility and thermal stability of analytes, particularly for long-chain fatty acids and related compounds. This process modifies the chemical structure of the analyte to make it more amenable to gas chromatographic separation and detection. restek.com

The primary goal of derivatization in the context of analyzing compounds like the parent fatty acid of "this compound" is to convert the polar carboxyl group into a less polar, more volatile ester. sigmaaldrich.com This is crucial because free fatty acids can exhibit poor peak shape and adsorb onto the GC column, leading to inaccurate quantification and identification. restek.com While "this compound" is already a methyl ester, understanding derivatization is key when analyzing its potential precursors or degradation products, such as the corresponding free fatty acid.

Common derivatization methods for fatty acids include:

Esterification: This is the most prevalent method for fatty acid analysis. gcms.cz It involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. For producing fatty acid methyl esters (FAMEs), methanol (B129727) is used. sigmaaldrich.com Catalysts like boron trifluoride (BF₃) in methanol or hydrogen chloride (HCl) in methanol are frequently employed. restek.comgcms.cznih.gov The reaction is typically performed at elevated temperatures (e.g., 50-100°C) for a specific duration to ensure complete conversion. restek.comnih.gov For instance, a common procedure involves heating the sample with 10% BF₃ in methanol at 37°C for 20 minutes. nih.gov Another approach uses an 8% (w/v) solution of HCl in methanol/water, with the reaction carried out at 45°C overnight or at 100°C for 1-1.5 hours. nih.gov

Silylation: This technique introduces a trimethylsilyl (B98337) (TMS) group to the analyte. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. restek.comsigmaaldrich.com Silylation is effective for a range of functional groups, including carboxylic acids, alcohols, and amines. sigmaaldrich.com The reaction conditions, such as temperature and time, can be optimized depending on the specific analyte. restek.com

The choice of derivatization reagent and method depends on the analyte's functional groups and the analytical objectives. gcms.cz For the analysis of complex mixtures that may contain "this compound" alongside its corresponding free fatty acid, a derivatization step like esterification would convert the free fatty acid into its methyl ester, allowing for simultaneous analysis with the pre-existing ester.

It is important to note that some very long-chain wax esters can be analyzed directly by high-temperature GC-MS without derivatization, provided a suitable high-temperature capillary column is used. nih.govresearchgate.net This approach is particularly useful for analyzing intact wax esters, which are composed of long-chain fatty acids and long-chain fatty alcohols. nih.gov

Table 1: Common Derivatization Strategies for Fatty Acids in GC-MS

Derivatization Method Reagent(s) Target Functional Group Resulting Derivative Key Advantages
Esterification (Methylation) Methanol with catalyst (e.g., BF₃, HCl) Carboxylic Acid Fatty Acid Methyl Ester (FAME) Produces stable and volatile derivatives suitable for GC analysis. sigmaaldrich.com
Silylation BSTFA or MSTFA (often with TMCS) Carboxylic Acid, Hydroxyl, Amine Trimethylsilyl (TMS) Ester/Ether/Amine Versatile for multiple functional groups. restek.comsigmaaldrich.com

Electron ionization (EI) is a common ionization technique used in GC-MS. When "this compound" is subjected to EI, it undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The analysis of this fragmentation pattern is crucial for its structural elucidation.

Key fragmentation features for fatty acid methyl esters include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule is often weak or absent in the EI spectra of long-chain esters.

McLafferty Rearrangement: A characteristic fragmentation for esters, which for a methyl ester typically results in a prominent ion at m/z 74, corresponding to the methoxycarbonyl group and two of its alpha-hydrogens. However, in a 2-branched ester like "this compound," this rearrangement is modified.

Alpha-Cleavage: Cleavage of the bond between the first and second carbon (C1-C2) results in the loss of the methoxycarbonyl group (·OCH₃ or ·COOCH₃).

Cleavage at the Branch Point: Fragmentation is favored at the site of the alkyl branch. For "this compound," cleavage at the C2 position, where the tetradecyl group is attached, would be a significant fragmentation pathway. This would lead to ions resulting from the loss of the tetradecyl radical or the hexadecanoyl portion of the molecule.

Hydrocarbon Series: A series of peaks corresponding to the loss of successive methylene (B1212753) units ((CH₂)n) from the long alkyl chains is typically observed. These peaks are usually separated by 14 mass units.

The interpretation of the mass spectrum involves identifying these characteristic fragment ions and piecing them together to deduce the original structure. The presence of specific ions can confirm the chain lengths of the main backbone and the branch, as well as the position of the branch.

For unambiguous identification of branch points in complex mixtures, specialized techniques such as tandem mass spectrometry (MS/MS) performed on the molecular ions can provide more detailed structural information. nih.gov

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
[M]⁺ Molecular Ion Intact molecule
[M - C₁₄H₂₉]⁺ Loss of the tetradecyl branch Cleavage at the C2 branch point
[M - C₁₅H₃₁COO]⁺ Loss of the hexadecanoyl group Cleavage at the C2 branch point
Series of [CnH₂n+₁]⁺ ions Alkyl fragments Cleavage along the hydrocarbon chains

Note: The exact m/z values would require calculation based on the chemical formula C₃₁H₆₂O₂.

Quantitative analysis of "this compound" by GC-MS involves measuring the abundance of the compound in a sample. Method validation is essential to ensure that the analytical method is accurate, precise, and reliable.

The process typically involves:

Calibration: A series of standard solutions containing known concentrations of "this compound" are analyzed to create a calibration curve. This curve plots the instrument response (e.g., peak area) against the concentration.

Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard is often added to both the calibration standards and the samples. The internal standard should be a compound that is chemically similar to the analyte but not present in the original sample. For fatty acid analysis, isotopically labeled fatty acids or fatty acids with an odd number of carbon atoms are often used. researchgate.net

Method Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For FAMEs, method detection limits can range from 0.003 to 0.72 µg/L, while for free fatty acids, they can be in the range of 1–30 µg/L. chromatographyonline.comnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RSD of less than 20% is generally considered acceptable for GC-MS analysis in metabolomics, with less than 10% being superb. nih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC-MS can enhance selectivity.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Recent advancements have focused on developing automated, high-throughput methods for fatty acid profiling, which can improve reproducibility and reduce sample handling. nih.gov

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Non-Volatile Analogs

While GC-MS is well-suited for volatile compounds, LC-MS is the preferred method for analyzing non-volatile or thermally labile analogs of "this compound," such as its corresponding carboxylic acid or more complex lipid conjugates.

High-resolution mass spectrometry (HRAM-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This is a powerful tool for identifying unknown compounds and confirming the identity of known ones.

For a compound like "this compound" or its analogs, HRAM-MS can:

Provide an Accurate Mass: By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental formula of the ion can be confidently determined. This helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

Enhance Specificity: The high resolution allows for the separation of ions with very similar m/z values, reducing interferences from matrix components and improving the specificity of the analysis.

Aid in Structural Elucidation: When combined with fragmentation techniques, the accurate mass measurement of fragment ions can provide valuable information about the elemental composition of different parts of the molecule, aiding in structural elucidation.

HRAM-MS is particularly valuable in complex sample matrices where numerous compounds may be present, as it helps to differentiate the analyte of interest from background noise and other co-eluting species.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation of molecules. It involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions.

The MS/MS process for analyzing a compound like "this compound" would involve:

Precursor Ion Selection: In the first stage of the mass spectrometer, the ion corresponding to the molecule of interest (e.g., the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode) is selected.

Collision-Induced Dissociation (CID): The selected precursor ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ion, causing it to fragment in a predictable manner.

Product Ion Analysis: The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer, producing a product ion spectrum.

This product ion spectrum is characteristic of the precursor ion's structure and can be used to confirm the identity of the compound. For branched-chain esters, MS/MS can help to pinpoint the location of the branch and confirm the lengths of the alkyl chains. The use of MS/MS in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, can significantly enhance the selectivity and sensitivity of the analysis, especially for quantifying low-level analytes in complex matrices. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and chemical environment of individual atoms. aocs.org For a molecule like this compound, both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) experiments are indispensable.

The ¹H-NMR spectrum of a saturated long-chain methyl ester is characterized by several key signals. The most distinct signal is a singlet appearing around 3.7 ppm, which is indicative of the methyl ester protons (-COOCH₃). aocs.org The protons on the carbon alpha to the carbonyl group (H-C-C=O) typically resonate as a triplet in the range of 2.2-2.5 ppm. ucalgary.carsc.org A complex multiplet around 1.65 ppm can be attributed to the β-methylene protons (CH₂-C-COOR). aocs.org The vast number of methylene (-CH₂-) groups in the long alkyl chains overlap to form a large, broad signal around 1.2-1.4 ppm. aocs.org Finally, the terminal methyl (-CH₃) groups of the alkyl chains produce a triplet at approximately 0.88 ppm. aocs.org

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester group is typically found in the highly deshielded region of 160-180 ppm. ucalgary.ca The carbon of the methoxy (B1213986) group (-OCH₃) gives a signal around 51 ppm. The carbons alpha and beta to the carbonyl group appear at distinct chemical shifts, while the numerous methylene carbons of the long chains create a dense series of signals in the 20-35 ppm range. The terminal methyl carbons are the most shielded, appearing at around 14 ppm.

Interactive Data Table: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
-COOCH₃~3.7 (singlet)~51
-CH ₂-COO-~2.3 (triplet)~34
-CH(R)-COO-MultipletShifted C
-(CH₂)n-~1.2-1.4 (broad)~20-35
Terminal -CH₃~0.9 (triplet)~14
Ester C=O-~174

To unambiguously assign the signals and confirm the connectivity of the complex carbon framework of this compound, 2D-NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduscribd.com It would be used to trace the connectivity along the alkyl chains, for instance, by correlating the signal of the α-protons with the β-protons.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon skeleton. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). scribd.comyoutube.com HMBC is crucial for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for piecing together different fragments of the molecule. magritek.com For this compound, HMBC would be instrumental in confirming the connection between the methyl ester group and the main alkyl chain, as well as the branching point.

Hyphenated Techniques and Advanced Spectroscopic Combinations

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of the structure of pure compounds. nih.govresearchgate.netiipseries.org

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is a highly effective analytical technique. chemijournal.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern. The fragmentation pattern can be particularly useful in determining the branching point and the lengths of the alkyl chains.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is suitable for volatile compounds, LC-MS can also be employed, especially for less volatile or thermally sensitive analogous structures. saspublishers.com The liquid chromatograph provides separation, and the mass spectrometer yields molecular weight and structural information.

LC-NMR: This advanced technique couples a liquid chromatograph to an NMR spectrometer, allowing for the acquisition of NMR data on compounds as they are separated. iipseries.org This can be particularly useful in the analysis of complex mixtures containing multiple isomeric esters.

These advanced spectroscopic combinations provide a multi-faceted and robust approach to the structural elucidation of complex molecules like this compound, ensuring a high degree of confidence in the assigned structure. researchgate.net

Biological Interactions and Metabolic Fates in Model Systems

Enzymatic Recognition and Substrate Specificity

The initial step in the metabolism of Methyl 2-(tetradecyl)hexadecanoate is its recognition and cleavage by hydrolytic enzymes. The ester linkage between the methyl group and the 2-(tetradecyl)hexadecanoic acid is the primary target for these enzymes.

The hydrolysis of the ester bond in this compound is carried out by carboxylesterases, a broad class of enzymes that includes esterases and lipases. The distinction between these two subclasses is primarily based on their substrate preference and the physical state of the substrate. Esterases typically hydrolyze water-soluble esters with short-chain fatty acids, whereas lipases act on water-insoluble long-chain triglycerides at the lipid-water interface researchgate.net. Given the long, branched alkyl chain of this compound, it is anticipated to be a substrate for lipases or esterases with a high degree of hydrophobicity in their active sites.

One prominent example of such an enzyme is the Carboxyl Ester Lipase (B570770) (CEL) , a digestive enzyme found in the pancreas and lactating mammary glands. CEL is known for its broad substrate specificity, hydrolyzing cholesteryl esters, triacylglycerols, and other dietary lipids nih.govnih.gov. Importantly, CEL has been identified as a hydrolase for branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs), which are structurally complex lipids nih.govresearchgate.net. This capability suggests that CEL and similar lipases possess active sites that can accommodate the steric bulk introduced by branched structures, making them likely candidates for the initial hydrolysis of this compound. The binding of bile salts to a loop domain near the active site of CEL is crucial for its activity on water-insoluble substrates, a mechanism that would likely be relevant for the processing of this highly lipophilic compound nih.gov.

The table below summarizes the key characteristics of enzyme classes relevant to the hydrolysis of this compound.

Enzyme ClassTypical SubstratesKey Characteristics Relevant to Branched-Chain Esters
Esterases Water-soluble esters with short acyl chainsGenerally lower activity on long-chain, water-insoluble esters.
Lipases Water-insoluble long-chain triacylglycerolsAct at lipid-water interfaces; some, like Carboxyl Ester Lipase (CEL), show specificity for branched-chain fatty acid esters.

The enzymatic cleavage of the ester bond in this compound follows a well-established mechanism for esterases and lipases. This reaction is catalyzed by a catalytic triad (B1167595) of amino acids, typically consisting of serine, histidine, and aspartate or glutamate, located within the enzyme's active site researchgate.net.

The hydrolysis mechanism proceeds as follows:

Nucleophilic Attack: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester bond in this compound.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the oxygen of the carbonyl group is stabilized by an "oxyanion hole," a region of the active site rich in positive charges.

Acyl-Enzyme Intermediate Formation: The intermediate collapses, leading to the release of the alcohol (methanol in this case) and the formation of a covalent acyl-enzyme intermediate, where the 2-(tetradecyl)hexadecanoic acid is attached to the serine residue.

Deacylation: A water molecule, activated by the histidine residue, then acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.

Release of the Fatty Acid: This leads to the formation of another tetrahedral intermediate, which then collapses, releasing the 2-(tetradecyl)hexadecanoic acid and regenerating the active enzyme researchgate.net.

The presence of the methyl branch at the alpha-carbon (the 2-position) of the fatty acid chain is a significant structural feature. While the fundamental catalytic mechanism remains the same, this branch can influence the rate of hydrolysis. The steric hindrance from the methyl group in close proximity to the ester bond may affect the substrate's ability to optimally fit into the active site of some lipases, potentially leading to a slower rate of cleavage compared to its straight-chain counterparts. However, enzymes like CEL have demonstrated the ability to process even more complex branched lipids, indicating specialized active site architectures that can accommodate such substitutions nih.gov.

Metabolic Transformation Pathways (Non-Human Organisms)

Following the initial hydrolysis, the resulting 2-(tetradecyl)hexadecanoic acid enters the metabolic pathways for fatty acid degradation. Due to the methyl group at the 2-position (alpha-carbon), this fatty acid cannot be directly metabolized through the conventional beta-oxidation pathway. Instead, it is expected to undergo a process analogous to the alpha-oxidation of other branched-chain fatty acids.

The primary metabolic route for fatty acids with a methyl group at the beta-carbon (3-position), such as phytanic acid, is alpha-oxidation , a process that occurs within peroxisomes nih.govnih.gov. This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. While this compound has a 2-methyl (alpha-methyl) branch, the principles of removing a problematic branch to allow for further oxidation are analogous.

Mammals possess specific pathways to handle methyl-branched fatty acids, with beta-oxidation being utilized for 2-methyl-branched fatty acids once the initial metabolic steps have occurred nih.gov. The degradation of 2-methyl-branched fatty acids likely proceeds through a modified beta-oxidation pathway after initial processing steps.

The table below outlines the key enzymes and steps involved in the alpha-oxidation of phytanic acid, which serves as a model for the initial processing of branched-chain fatty acids.

StepEnzymeFunctionRelevance to 2-Methyl-Branched Fatty Acids
1Acyl-CoA SynthetaseActivates the fatty acid by attaching Coenzyme A (CoA).The 2-(tetradecyl)hexadecanoic acid would first be converted to its CoA ester.
2Phytanoyl-CoA DioxygenaseHydroxylates the alpha-carbon.An analogous hydroxylation step would be necessary.
32-Hydroxyphytanoyl-CoA LyaseCleaves the bond between the alpha and beta carbons.A lyase would be required to remove the branched carbon.
4Aldehyde DehydrogenaseOxidizes the resulting aldehyde to a carboxylic acid.The shortened fatty acid would then be oxidized.

Once metabolized, the resulting fatty acid intermediates from the degradation of 2-(tetradecyl)hexadecanoic acid could potentially enter pathways for chain elongation or desaturation. However, studies on analogous methyl-branched fatty acids suggest that they may have a more regulatory role.

Chain Elongation: In various organisms, from bacteria to eukaryotes, the building blocks for fatty acid synthesis, including branched-chain acyl-CoAs, can be utilized by fatty acid synthase (FAS) and elongase enzymes nih.govnih.govnih.gov. This suggests that the metabolites of 2-(tetradecyl)hexadecanoic acid could potentially be elongated. For instance, in Caenorhabditis elegans, the long-chain fatty acid elongation enzymes ELO-5 and ELO-6 are involved in the production of monomethyl branched-chain fatty acids nih.gov. In some bacteria, chain elongation of branched-chain fatty acids is a known process acs.org.

Desaturation: Fatty acid desaturases are enzymes that introduce double bonds into acyl chains, a critical process for maintaining membrane fluidity nih.govnih.govyoutube.com. Research indicates that methyl-branched fatty acids can have an inhibitory effect on desaturase activity. For example, a diet containing a mixture of methyl-branched chain fatty acids was shown to reduce the activity of delta-9 and delta-6 desaturases in rat liver microsomes. This suggests that the metabolites of this compound might act as regulators of fatty acid metabolism rather than just substrates for desaturation.

Branched-chain fatty acids, once processed, are not solely destined for catabolism but are also incorporated into a variety of complex lipids and cellular structures, where they play important functional roles.

Incorporation into Membrane Lipids: In many bacteria, branched-chain fatty acids are major components of membrane phospholipids (B1166683) nih.govnih.gov. Their branched nature disrupts the tight packing of acyl chains, thereby increasing membrane fluidity researchgate.netacs.orgacs.org. This is a crucial adaptation for survival in various environments, particularly at low temperatures. It is plausible that the 2-(tetradecyl)hexadecanoic acid derived from the parent ester could be incorporated into the phospholipids of bacterial cell membranes. In Staphylococcus aureus, for example, membrane lipids are entirely saturated, with terminally methyl-branched fatty acids functionally replacing unsaturated fatty acids to maintain membrane fluidity nih.gov.

Incorporation into Storage Lipids: In mammals, there is evidence for the incorporation of methyl-branched fatty acids into storage lipids. A study on lambs fed a carbohydrate-rich diet revealed a complex mixture of saturated methyl-substituted fatty acids in the triacylglycerols of their subcutaneous adipose tissue nih.gov. This indicates that after processing, the branched-chain fatty acid can be esterified to glycerol (B35011) and stored for energy.

The table below summarizes the potential fates of 2-(tetradecyl)hexadecanoic acid in terms of its incorporation into complex lipids.

Lipid ClassOrganism TypeFunctional Significance
Phospholipids BacteriaIncreases membrane fluidity, affecting membrane protein function and environmental adaptation.
Triacylglycerols MammalsServes as a form of energy storage in adipose tissue.

Modulation of Biochemical Pathways (Non-Human Models)

Branched-chain fatty acids and their metabolites are not just energy sources; they are also potent signaling molecules that can modulate various biochemical pathways.

Fatty acid esters can exert significant effects on microbial life. For instance, hexadecanoic acid methyl ester, a related straight-chain fatty acid methyl ester, has demonstrated antibacterial activity against multidrug-resistant bacteria. nih.gov The mechanism of action is often related to the disruption of the bacterial cell membrane's integrity.

In the context of branched-chain fatty acids, they are essential components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. frontiersin.org The synthesis of BCFAs in bacteria is closely linked to the metabolism of branched-chain amino acids (BCAAs). frontiersin.org Therefore, the introduction of an exogenous BCFA ester like this compound could potentially influence the composition of the microbial membrane and interfere with normal physiological processes. It could either be incorporated into the membrane, altering its properties, or disrupt the normal synthesis of endogenous BCFAs.

Microorganism Observed Effect of Related Fatty Acids/Esters Potential Implication for this compound
Multidrug-resistant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)Inhibition of growth by hexadecanoic acid methyl ester. nih.govPotential antimicrobial activity.
Xanthomonas campestrisBCFAs are precursors for diffusible signal factor (DSF) family signals. frontiersin.orgPotential modulation of quorum sensing and virulence.
General Gram-positive bacteriaBCFAs are important for membrane fluidity and environmental adaptation. frontiersin.orgCould alter membrane characteristics and affect survival.

In the bacterium Xanthomonas campestris, a plant pathogen, BCFAs are precursors for the synthesis of the diffusible signal factor (DSF) family of quorum-sensing signals. frontiersin.org These signals regulate the expression of virulence factors. The introduction of an exogenous BCFA could potentially interfere with this signaling pathway, either by being a competitive substrate for the enzymes involved in DSF synthesis or by mimicking the natural signals, leading to an inappropriate activation or inhibition of virulence.

In mammalian systems, BCFAs are known to be ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism. nih.gov While direct evidence for this compound is lacking, it is plausible that its corresponding carboxylic acid could act as a signaling molecule, influencing metabolic pathways in a manner similar to other BCFAs.

Environmental Occurrence, Fate, and Ecotoxicological Considerations

Environmental Detection and Monitoring Methodologies

The detection and quantification of high molecular weight esters like methyl 2-(tetradecyl)hexadecanoate in environmental matrices such as water, soil, and sediment typically require sophisticated analytical techniques. There is no standardized method specifically for this compound, but methodologies developed for other long-chain fatty acid esters (FAMEs) and large organic molecules are applicable. biomerieux.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile organic compounds. For a large ester like this compound, high-temperature GC-MS would be necessary. researchgate.net The methodology generally involves:

Sample Extraction: Using organic solvents to extract the compound from the environmental matrix (e.g., soil, water).

Derivatization (if necessary): While the target compound is already a methyl ester, complex samples may require cleanup and fractionation.

GC Separation: A capillary column, often with a low-polarity stationary phase, separates the compound from other components in the extract based on boiling point and polarity. ifremer.fr

MS Detection: The mass spectrometer fragments the molecule and provides a unique mass spectrum, which allows for positive identification and quantification. nih.govuib.no

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is an alternative for large, less volatile molecules that are difficult to analyze by GC. nih.gov Reversed-phase chromatography, using a C8 or C18 column, can effectively separate long-chain esters. nih.gov LC-MS is especially useful for analyzing environmental water samples and can provide very low detection limits. epa.gov

The following table summarizes the key aspects of these analytical methods:

Analytical TechniqueSample PreparationSeparation PrincipleDetection PrincipleApplicability to this compound
GC-MS Solvent extraction, potential cleanupVolatility and polarityMass-to-charge ratio of fragmented ionsSuitable, requires high-temperature conditions. researchgate.net
LC-MS Solvent extraction, solid-phase extractionPolarityMass-to-charge ratio of molecular ionExcellent for water samples, good for high molecular weight esters. nih.govepa.gov

Persistence and Bioaccumulation Potential in Ecosystems

The persistence of this compound in the environment will be a balance between its degradation rates and its physical properties. Its large size and hydrophobicity suggest it will partition strongly to soil, sediment, and organic matter. acs.org

Bioaccumulation: Bioaccumulation is the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. For hydrophobic organic compounds, the potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kₒw).

Log Kₒw: A high log Kₒw value indicates a high affinity for lipids and thus a higher potential for bioaccumulation. While an experimental value for this compound is not available, its large aliphatic structure suggests a very high log Kₒw, likely well above the threshold of 5.0 often used to indicate bioaccumulation concern.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models predict that bioaccumulation factors (BAF) for organic chemicals increase with log Kₒw. sfu.ca For a compound with a high log Kₒw, a significant potential for bioaccumulation in aquatic organisms is expected, provided it is not rapidly metabolized. sfu.ca However, for very large molecules (high molecular weight), uptake across biological membranes can become restricted, which may limit the actual extent of bioaccumulation.

Ecotoxicological Research in Non-Human Organisms (e.g., aquatic models, soil organisms)

Direct ecotoxicological data for this compound is not available. However, the toxicity of esters to aquatic and soil organisms has been studied, allowing for general inferences.

Aquatic Toxicity:

Toxicity of esters to aquatic organisms like the green alga (Pseudokirchneriella subcapitata) and the water flea (Daphnia magna) is often related to their water solubility and hydrophobicity. researchgate.netoup.com

For many esters, toxicity increases with increasing alkyl chain length up to a certain point, after which the very low water solubility limits the exposure concentration and thus the observable toxicity. This is known as a "solubility cut-off". oup.com

Given its extremely low water solubility, the acute toxicity of this compound via aqueous exposure is likely to be low. The primary mechanism of toxicity for such non-polar compounds is often non-polar narcosis, which is a reversible, baseline toxicity dependent on the concentration of the chemical in the organism's membranes. researchgate.net

Soil Organism Toxicity:

In the soil environment, high concentrations of esters can affect microbial communities. Studies on phthalate (B1215562) esters have shown they can alter soil microbial activity and community structure. researchgate.netnih.gov

The effects are dependent on the specific ester and soil conditions such as pH and organic matter content. nih.gov Branched-chain metabolites have, in some studies, been shown to be less toxic to microorganisms than their straight-chain counterparts. nih.gov Due to its low mobility and strong adsorption to soil particles, the risk to soil organisms would likely be confined to areas of high concentration.

The following table summarizes the probable ecotoxicological profile based on analogous compounds:

Organism GroupExpected ToxicityRationale
Algae Low acute toxicity from aqueous exposure.Extremely low water solubility likely prevents concentrations from reaching acutely toxic levels. researchgate.netoup.com
Crustaceans (e.g., Daphnia) Low acute toxicity from aqueous exposure.Mechanism is likely non-polar narcosis, limited by water solubility. oup.com
Fish Low acute toxicity from aqueous exposure.Limited by solubility; however, bioaccumulation could lead to chronic effects. oup.com
Soil Microorganisms Potential for effects on community structure at high concentrations.High concentrations of hydrophobic compounds can impact cell membranes and microbial activity. researchgate.netnih.gov

The Enigmatic Compound: Unraveling the Environmental Profile of this compound

Preliminary searches for the chemical compound "this compound" have yielded insufficient data to construct a detailed scientific article based on the provided outline. The scientific literature and chemical databases lack specific information regarding its environmental occurrence, fate, and ecotoxicological effects.

Further research is required to isolate, identify, and characterize "this compound" to enable studies on its environmental behavior and potential toxicological impacts. Without foundational data on its presence and persistence in the environment, any assessment of its effects on living organisms would be purely speculative.

Applications in Materials Science and Industrial Biotechnology Research Perspective

Utilization as Precursors for Bioplastics and Biodegradable Polymers

The development of biodegradable polymers from renewable resources is a cornerstone of green chemistry, aimed at mitigating the environmental impact of petroleum-based plastics. Fatty acids and their derivatives are attractive building blocks for this purpose. researchgate.net While linear long-chain monomers, such as α,ω-dicarboxylic acids derived from plant oils, are commonly used to produce semicrystalline polyesters, the incorporation of branched structures like Methyl 2-(tetradecyl)hexadecanoate offers a strategy to tailor polymer properties. rsc.orgrsc.org

The introduction of a branched monomer into a polymer backbone disrupts chain packing and reduces crystallinity. This can be strategically used to create amorphous or semi-crystalline polyesters with lower glass transition temperatures (Tg), enhanced flexibility, and altered mechanical properties. rsc.org For instance, research on polyesters synthesized with varying fatty acid side chains (saturated vs. unsaturated) has shown that the geometry of the side chain significantly impacts polymer chain entanglement, viscosity, and resilience. rsc.org

A compound like this compound, being a mono-ester, could theoretically be used as a chain-terminating agent to control the molecular weight of a polyester (B1180765) during polycondensation. More significant is its potential after chemical modification. If the methyl ester group is hydrolyzed to a carboxylic acid and another functional group (like a hydroxyl group) is introduced elsewhere on the molecule, it can be used as an AB-type monomer. Alternatively, conversion into an ABn-type monomer (where 'n' is 2 or 3) through processes like epoxidation of a double bond followed by ring-opening could yield hyperbranched polyesters. rsc.org These hyperbranched polymers are noted for their unique rheological properties and high solubility.

The synthesis of such fatty acid-based polyesters is typically achieved through polycondensation or ring-opening polymerization, often employing catalysts to proceed efficiently. researchgate.net The resulting materials are being explored for a variety of applications where biodegradability and specific physical properties are required.

Role in Formulation of Specialty Esters and Lubricants

The field of lubrication is increasingly moving towards bio-based and biodegradable fluids to reduce environmental impact. Synthetic esters are classified as API Group V base stocks and are prized for their high performance in severe conditions. chemceed.comroutledge.com Guerbet esters, the class to which this compound belongs, are particularly valued as high-performance lubricant base stocks. researchgate.netresearchgate.net

The branched structure of these esters is key to their superior properties. Unlike linear fatty esters which may solidify at low temperatures, the branching in Guerbet esters disrupts crystallization, resulting in very low pour points and excellent cold-temperature fluidity. chemceed.comresearchgate.net This makes them suitable for applications in a wide range of operating temperatures, from jet engines to refrigeration. chemceed.com

These specialty esters are typically synthesized via the transesterification of a fatty acid methyl ester (FAME) or the direct esterification of a fatty acid with a corresponding alcohol. researchgate.neticm.edu.pl In the context of this compound, it could be further transesterified with polyhydric alcohols (polyols) like trimethylolpropane (B17298) or pentaerythritol (B129877) to create complex polyol esters. These polyol esters exhibit exceptional thermal and oxidative stability, high viscosity indices, and inherent lubricity, making them ideal for demanding applications such as aviation oils, hydraulic fluids, and metalworking fluids. researchgate.netexlibrisgroup.com Research has demonstrated that the performance of Guerbet esters in lubricant formulations is often comparable or superior to commercial synthetic esters like Trimethylolpropane Trioleate (TMPTO). exlibrisgroup.com

The table below summarizes the advantageous properties of Guerbet esters when used as lubricant base stocks, based on available research findings.

PropertyAdvantage of Guerbet Ester StructureResearch Finding Reference
Pour Point The β-branching significantly lowers the melting point compared to linear counterparts, ensuring fluidity at low temperatures. researchgate.net
Thermal & Oxidative Stability Branched esters exhibit better stability at high temperatures and resistance to oxidation, leading to longer lubricant life. chemceed.comresearchgate.net
Viscosity Index (VI) High VI indicates a smaller change in viscosity with temperature, a critical feature for high-performance lubricants. chemceed.com
Biodegradability Derived from fatty acids, these esters are inherently more biodegradable than mineral oil-based lubricants. researchgate.netresearchgate.net
Lubricity The ester functional group provides polarity, which leads to good surface adhesion and excellent friction-reducing properties. chemceed.com
Volatility Guerbet esters generally have low volatility, which is important for applications involving high temperatures. researchgate.net

Biorefinery Concepts and Value-Added Product Development

The modern biorefinery aims to create a sustainable and economically viable platform for converting biomass into a spectrum of products, including biofuels, chemicals, and materials. researchgate.net A key strategy for ensuring the economic feasibility of a biorefinery is the production of high-value, low-volume specialty chemicals alongside low-value, high-volume products like biofuels. researchgate.netslideshare.net

Fatty acids and their derivatives, derived from plant oils, animal fats, or microbial lipids, are a critical "platform" within many biorefinery models. slideshare.netgoogle.com From this platform, a cascade of products can be developed. The conversion of basic fatty acid methyl esters (biodiesel) into more complex and higher-value molecules like this compound is a prime example of value-added product development. google.com

The synthesis pathway typically involves:

Transesterification of triglycerides from a bio-lipid (e.g., coconut or palm oil) to produce a mixture of fatty acid methyl esters. google.com

Reduction of these esters to fatty alcohols. google.com

Dimerization of the fatty alcohols via the Guerbet reaction to create branched Guerbet alcohols. google.comaocs.org

Esterification or Transesterification of these Guerbet alcohols to produce the final specialty esters. researchgate.netaocs.org

Conclusion and Future Research Perspectives

Synthesis of Current Understanding

Methyl 2-(tetradecyl)hexadecanoate is a complex, long-chain branched fatty acid ester. The current body of scientific knowledge regarding this specific compound is limited, with much of the available information being predictive rather than based on direct experimental evidence. It is structurally related to other long-chain fatty acid esters that play various roles in biological systems. nih.govmdpi.com The understanding of its physicochemical properties is largely based on computational models. For instance, the predicted molecular weight is approximately 466.47 g/mol , and it is expected to be a very hydrophobic molecule. uni.lu

Long-chain fatty acid esters, as a class, are known to be involved in metabolic regulation and cell signaling. nih.gov They are synthesized in organisms and can have diverse biological activities, including anti-inflammatory and cholesterol-lowering effects. jmaterenvironsci.com The analytical identification of such esters is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS), which can provide information on their structure based on fragmentation patterns. researchgate.net However, specific and detailed experimental data for this compound remains largely uncharacterized in the scientific literature.

Identification of Promising Avenues for Mechanistic Studies

The limited understanding of this compound opens up several promising avenues for future mechanistic studies. A primary area of investigation should be its potential biological activities. Given that structurally related fatty acid methyl esters exhibit properties such as antioxidant, anti-inflammatory, and hepatoprotective effects, it would be valuable to investigate if this compound shares these characteristics. jmaterenvironsci.comresearchgate.net

Future research could focus on:

Enzymatic Interactions: Investigating the interaction of this compound with key enzymes in metabolic pathways, such as those involved in lipid metabolism. Long-chain acyl-CoA esters are known to regulate enzymes like acetyl-CoA carboxylase. nih.gov

Cell Signaling Pathways: Exploring the potential role of this compound as a signaling molecule. Studies could examine its effect on cellular signaling cascades, such as those involved in inflammation or apoptosis. researchgate.net

Receptor Binding: Determining if this compound can bind to specific cellular receptors, which could elucidate its mechanism of action at a molecular level.

Methodological Advancements Required for Comprehensive Characterization

A significant hurdle in understanding this compound is the lack of comprehensive experimental data. To address this, advancements in analytical methodologies are required for its full characterization.

Key areas for methodological improvement include:

Synthesis and Purification: Development of robust and efficient synthetic routes to produce pure this compound is crucial for conducting detailed studies. This would involve the synthesis of the precursor, 2-tetradecylhexadecanoic acid, followed by esterification. nih.gov

Spectroscopic Analysis: Detailed spectroscopic analysis using advanced techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is needed to unambiguously confirm its structure. While mass spectrometry can provide the molecular weight and fragmentation patterns, NMR is essential for detailed structural elucidation. researchgate.net

Chromatographic Techniques: Advanced chromatographic methods, potentially coupling techniques like two-dimensional gas chromatography with mass spectrometry (GCxGC-MS), could aid in the separation and identification of this compound from complex biological or environmental samples.

Interdisciplinary Research Needs for Environmental and Biological Contexts

To fully understand the significance of this compound, interdisciplinary research is essential. This involves collaboration between chemists, biologists, and environmental scientists.

Future interdisciplinary research should aim to:

Elucidate Biosynthetic Pathways: Investigate the natural occurrence and biosynthetic pathways of this compound in various organisms. This would require expertise in biochemistry and natural product chemistry.

Assess Environmental Fate: Determine the environmental persistence, biodegradation, and potential for bioaccumulation of this compound. This is crucial for understanding its ecological impact.

Explore Pharmacological Potential: Given the diverse bioactivities of similar fatty acid esters, a collaborative effort between pharmacologists and medicinal chemists could explore its potential as a therapeutic agent. jmaterenvironsci.comresearchgate.net The study of its absorption, distribution, metabolism, and excretion (ADME) properties would be a critical first step. researchgate.net

By addressing these research gaps through a concerted and interdisciplinary approach, a comprehensive understanding of the chemical, biological, and environmental significance of this compound can be achieved.

Q & A

Q. What are the standard synthetic routes for methyl hexadecanoate, and how can reaction conditions be optimized for high yield?

Methyl hexadecanoate is typically synthesized via acid- or base-catalyzed transesterification of triglycerides (e.g., plant oils) with methanol. Key optimization parameters include:

  • Catalyst selection : Homogeneous catalysts (e.g., NaOH, H₂SO₄) or heterogeneous catalysts (e.g., waste-derived catalysts as in ) improve efficiency .
  • Molar ratio : Excess methanol drives the equilibrium toward ester formation.
  • Temperature : Optimal ranges (60–80°C) balance reaction rate and energy consumption.
    Post-synthesis, purity is assessed via gas chromatography (GC) with flame ionization detection (FID), as demonstrated in biodiesel production studies .

Q. How is methyl hexadecanoate characterized in complex mixtures?

  • GC-MS : Used to identify methyl hexadecanoate in biodiesel (retention index ~618) and biological samples (e.g., C. brasiliensis seeds) .
  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 3.66 ppm for methoxy group, δ 174.6 ppm for carbonyl carbon) confirm structural integrity, though specific spectra for pure samples require cross-referencing with databases like NIST .
  • Saponification value : Used to quantify ester content (200–215 mg KOH/g, per industrial specifications) .

Q. What are the natural sources and biological roles of methyl hexadecanoate?

Methyl hexadecanoate is identified in:

  • Plant tissues : Green walnut hulls (acaricidal activity), C. brasiliensis seeds (6% of acid fraction), and cloves (as a biomarker) .
  • Biological fluids : Detected in human saliva, suggesting potential roles in lipid metabolism or signaling .
    Its bioactivities include anti-inflammatory and antifibrotic effects , likely mediated through immune response modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for methyl hexadecanoate?

Discrepancies in bioactivity (e.g., anti-inflammatory potency) may arise from:

  • Sample purity : Impurities in natural extracts (e.g., co-eluting compounds in HRGC-MS) can skew results .
  • Assay variability : Standardize in vitro models (e.g., macrophage phagocytosis assays) and use dose-response curves (e.g., ID₅₀ determination via nonlinear regression) to improve reproducibility .
  • Species-specific effects : Test across multiple cell lines or animal models to validate mechanisms .

Q. How do functional groups influence methyl hexadecanoate’s stability and reactivity?

Evidence from reactive milling experiments shows that ester groups in methyl hexadecanoate make it less stable than carboxylic acids but more stable than alcohols or amines. Key factors include:

  • Ionization energy : Lower ionization energy of the ester group (~8–10 eV) facilitates degradation compared to amines (~9–11 eV) .
  • Environmental conditions : Oxidative vs. hydrolytic pathways dominate under varying pH and temperature .

Q. What challenges arise in quantifying methyl hexadecanoate in environmental or biological matrices?

  • Matrix interference : Lipids and proteins in saliva or plant extracts require solid-phase extraction (SPE) or liquid-liquid partitioning prior to GC-MS .
  • Detection limits : Use internal standards (e.g., deuterated analogs) to correct for instrument variability .
  • Degradation during storage : Store samples at –20°C in amber vials to prevent ester hydrolysis .

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